Commercial Purity: 2–3% Higher Minimum Purity Compared to Mono-Substituted Analogs
Ethyl (4-chloro-3-methylbenzoyl)acetate is offered by multiple reputable vendors with a minimum purity of 97–98% , whereas the structurally related mono-substituted analog ethyl 3-methylbenzoylacetate (CAS 33166-79-9) is typically supplied at a minimum purity of 95% . This 2–3 percentage-point higher baseline purity reduces the need for pre-use purification, saving both time and solvent consumption in synthetic workflows.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | 97% (CymitQuimica/Fluorochem), 98% (Leyan) |
| Comparator Or Baseline | Ethyl 3-methylbenzoylacetate: 95% (JK Chemical/Accela); Ethyl 4-chlorobenzoylacetate: 95% (typical) |
| Quantified Difference | +2–3 absolute percentage points higher purity for the target compound |
| Conditions | Vendor certificates of analysis; batch-release specifications |
Why This Matters
Higher starting purity minimizes side-product formation and downstream purification burden, which is critical when the compound is used as a key intermediate in multi-step medicinal chemistry syntheses.
